molecular formula C7H15NO2 B15272064 (3S)-3-Amino-4-methylhexanoic acid CAS No. 1151863-10-3

(3S)-3-Amino-4-methylhexanoic acid

Cat. No.: B15272064
CAS No.: 1151863-10-3
M. Wt: 145.20 g/mol
InChI Key: JHEDYGILOIBOTL-GDVGLLTNSA-N
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Description

(3S)-3-Amino-4-methylhexanoic acid is an organic compound with the molecular formula C7H15NO2. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is structurally related to gamma-aminobutyric acid (GABA), a neurotransmitter in the central nervous system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Amino-4-methylhexanoic acid typically involves the following steps:

    Starting Material: The synthesis often begins with a suitable precursor such as 4-methylhexanoic acid.

    Amination: The carboxylic acid group is converted to an amine group through a series of reactions, including protection and deprotection steps to ensure the correct stereochemistry.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired enantiomer.

Industrial Production Methods

In industrial settings, the production of this compound may involve:

    Enzymatic Resolution: Using enzymes to selectively produce the desired enantiomer.

    Chiral Catalysis: Employing chiral catalysts to ensure the correct stereochemistry during synthesis.

    High-Pressure Reactions: Utilizing high-pressure conditions to drive the reactions to completion efficiently.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Amino-4-methylhexanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides or other derivatives.

Scientific Research Applications

(3S)-3-Amino-4-methylhexanoic acid has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in neurotransmission and as a GABA analog.

    Medicine: Investigated for its potential therapeutic effects in neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (3S)-3-Amino-4-methylhexanoic acid involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with GABA receptors in the central nervous system.

    Pathways Involved: It can modulate neurotransmission by mimicking or inhibiting the action of GABA, leading to potential therapeutic effects in conditions like epilepsy or anxiety.

Comparison with Similar Compounds

Similar Compounds

    Gamma-Aminobutyric Acid (GABA): A neurotransmitter with a similar structure but different stereochemistry.

    Pregabalin: A medication used to treat neuropathic pain and epilepsy, structurally related to (3S)-3-Amino-4-methylhexanoic acid.

    Gabapentin: Another GABA analog used in the treatment of neuropathic pain and seizures.

Uniqueness

This compound is unique due to its specific stereochemistry, which can result in different biological activities compared to its analogs. Its potential therapeutic applications and role as a building block in chemical synthesis further highlight its importance.

Properties

CAS No.

1151863-10-3

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

(3S)-3-amino-4-methylhexanoic acid

InChI

InChI=1S/C7H15NO2/c1-3-5(2)6(8)4-7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10)/t5?,6-/m0/s1

InChI Key

JHEDYGILOIBOTL-GDVGLLTNSA-N

Isomeric SMILES

CCC(C)[C@H](CC(=O)O)N

Canonical SMILES

CCC(C)C(CC(=O)O)N

Origin of Product

United States

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